molecular formula C17H15FN8 B057445 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine CAS No. 428854-24-4

2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine

Cat. No. B057445
M. Wt: 350.4 g/mol
InChI Key: RCKYXYXLIJBCOE-UHFFFAOYSA-N
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Patent
US08501945B2

Procedure details

In a reaction vessel, 1.50 kg of the compound of the formula (VI) were initially charged in 14.25 l of isopropanol, and the mixture was heated with stirring to 35° C. 531 g of methyl chloroformate were, at a steady rate, metered in over a period of 30 min, rinsing with 750 ml of isopropanol, and the mixture was stirred at 35° C. for 16 h. The mixture was then heated to 50° C. and 3.85 l of methanol and 606 g of triethylamine were metered in with stirring at 50° C., rinsing with 450 ml of methanol. The mixture was then stirred at 50° C. for 1 h, cooled to RT and stirred at RT for 1 h. The suspended solid was filtered off with suction, washed twice with in each case 3.0 l of isopropanol/methanol (4:1) and once with 3.0 l of isopropanol and sucked dry. The moist product was dried at 50° C. for 1 h and then at 100° C. for 22 h in a vacuum drying cabinet. The weight of the product obtained was 1.793 kg or 103.3% of theory. The product of the formula (VI) contained 6.45% of isopropanol virtually unremovable by drying (partially, an isopropanol solvate was present), and the analytical content was 87.9% by weight (HPLC). Based on this content, the yield was 90.8% of theory.
[Compound]
Name
compound
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.25 L
Type
solvent
Reaction Step One
Quantity
531 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:26]=[CH:25][CH:24]=[CH:23][C:3]=1[CH2:4][N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[C:7]([C:14]2[N:19]=[C:18]([NH2:20])[C:17]([NH2:21])=[C:16]([NH2:22])[N:15]=2)=[N:6]1.Cl[C:28]([O:30][CH3:31])=[O:29]>C(O)(C)C>[NH2:22][C:16]1[C:17]([NH:21][C:28](=[O:29])[O:30][CH3:31])=[C:18]([NH2:20])[N:19]=[C:14]([C:7]2[C:8]3[C:9](=[N:10][CH:11]=[CH:12][CH:13]=3)[N:5]([CH2:4][C:3]3[CH:23]=[CH:24][CH:25]=[CH:26][C:2]=3[F:1])[N:6]=2)[N:15]=1

Inputs

Step One
Name
compound
Quantity
1.5 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)C3=NC(=C(C(=N3)N)N)N)C=CC=C1
Name
Quantity
14.25 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
531 g
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CN2N=C(C=3C2=NC=CC3)C3=NC(=C(C(=N3)N)N)N)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring to 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
metered in over a period of 30 min
Duration
30 min
WASH
Type
WASH
Details
rinsing with 750 ml of isopropanol
STIRRING
Type
STIRRING
Details
the mixture was stirred at 35° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 50° C.
STIRRING
Type
STIRRING
Details
with stirring at 50° C.
WASH
Type
WASH
Details
rinsing with 450 ml of methanol
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 50° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
STIRRING
Type
STIRRING
Details
stirred at RT for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspended solid was filtered off with suction
WASH
Type
WASH
Details
washed twice with in each case 3.0 l of isopropanol/methanol (4:1) and once with 3.0 l of isopropanol
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
The moist product was dried at 50° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 100° C. for 22 h in a vacuum drying cabinet
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The weight of the product obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (partially, an isopropanol solvate

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=C1NC(OC)=O)N)C1=NN(C2=NC=CC=C21)CC2=C(C=CC=C2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.